4,5-Dihydromethylcyclopenta[de]cinnoline
Description
4,5-Dihydromethylcyclopenta[de]cinnoline is a polycyclic heteroaromatic compound characterized by a cinnoline core fused with a cyclopentane ring and a methyl substituent at the 4,5-dihydro position. The compound’s synthesis typically involves cyclization reactions, such as intramolecular Heck reactions, to form the fused bicyclic system .
Properties
CAS No. |
84029-61-8 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
5-methyl-6,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C11H10N2/c1-7-9-6-5-8-3-2-4-10(11(8)9)13-12-7/h2-4H,5-6H2,1H3 |
InChI Key |
QKHJMTICNLAHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC3=C2C(=CC=C3)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydromethylcyclopenta[de]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine, often facilitated by microwave irradiation . The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydromethylcyclopenta[de]cinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
4,5-Dihydromethylcyclopenta[de]cinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-Dihydromethylcyclopenta[de]cinnoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Structural Impact on Bioactivity: The methyl group in 4,5-Dihydromethylcyclopenta[de]cinnoline likely enhances metabolic stability compared to polar substituents (e.g., methoxy or amino groups) in other derivatives. This modification may reduce solubility but improve blood-brain barrier penetration .
Synthetic Complexity: The Heck reaction used for 4,5-Dihydromethylcyclopenta[de]cinnoline requires precise palladium catalysis, making it more synthetically demanding than PCl₅/PCl₃-mediated routes for simpler cinnolines . Derivatives like 6,7-methylenedioxy-4-cinnoline are synthesized via direct halogenation, which is cost-effective but less selective .
Pharmacological Overlaps and Gaps: While benzo[c]pyridazine derivatives exhibit broad-spectrum antibacterial and antitumor activities , the methylated cyclopenta fusion in 4,5-Dihydromethylcyclopenta[de]cinnoline may target unique pathways, such as kinase inhibition, due to steric effects. Contradictions: Chloro-substituted analogs show antitubercular activity , but methylated derivatives lack direct evidence for this application, suggesting substituent-specific target interactions.
Biological Activity
4,5-Dihydromethylcyclopenta[de]cinnoline is a bicyclic heterocyclic compound belonging to the cinnoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 4,5-dihydromethylcyclopenta[de]cinnoline, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 4,5-dihydromethylcyclopenta[de]cinnoline is with a molecular weight of approximately 174.21 g/mol. The compound features a unique fused ring structure that contributes to its distinct chemical properties and biological activities.
Biological Activities
Research indicates that 4,5-dihydromethylcyclopenta[de]cinnoline exhibits a broad spectrum of biological activities. Below are some key findings regarding its pharmacological effects:
Antimicrobial Activity
Cinnoline derivatives, including 4,5-dihydromethylcyclopenta[de]cinnoline, have shown significant antimicrobial properties. Studies have demonstrated that these compounds possess inhibitory effects against various bacterial strains such as E. coli, P. aeruginosa, and S. aureus .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Research indicates that certain cinnoline derivatives display cytotoxicity against cancer cell lines, suggesting that 4,5-dihydromethylcyclopenta[de]cinnoline may serve as a lead compound for developing anticancer agents .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, 4,5-dihydromethylcyclopenta[de]cinnoline has been reported to exhibit anti-inflammatory properties. This effect is particularly relevant in the context of chronic inflammatory diseases .
The precise mechanisms through which 4,5-dihydromethylcyclopenta[de]cinnoline exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, modulating various signaling pathways associated with inflammation and cell proliferation .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4,5-dihydromethylcyclopenta[de]cinnoline, it is useful to compare it with other similar compounds within the cinnoline family:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Cinnoline | Bicyclic Heterocycle | Antimicrobial, Antitumor |
| Quinoline | Bicyclic Heterocycle | Antibacterial, Antiviral |
| Isoquinoline | Bicyclic Heterocycle | Anticancer, Analgesic |
| Benzothiazole | Bicyclic Heterocycle | Antimicrobial, Anti-inflammatory |
| 4,5-Dihydromethylcyclopenta[de]cinnoline | Bicyclic Heterocycle | Antimicrobial, Antitumor, Anti-inflammatory |
This table illustrates how 4,5-dihydromethylcyclopenta[de]cinnoline stands out due to its specific fused ring system and substitution patterns that may confer unique pharmacological properties compared to other similar compounds.
Case Studies
Several studies have explored the biological activity of cinnoline derivatives:
- Antifungal Activity : A study demonstrated that cinnoline derivatives exhibited potent antifungal activity against Candida species. The derivatives were synthesized and tested for their efficacy in vitro .
- Antitubercular Activity : Another research effort focused on synthesizing novel cinnoline-based chalcones that showed significant antitubercular activity against resistant strains of Mycobacterium tuberculosis .
- Anti-inflammatory Activity : Research by Parasuraman et al. highlighted the anti-inflammatory potential of certain cinnoline derivatives through inhibition of cyclooxygenase enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
